N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a chemical compound that contains furan rings . It has an empirical formula of C13H11N3O2 and a molecular weight of 241.25 .
Synthesis Analysis
This compound can be synthesized using 2-furoic acid, furfurylamine, and furfuryl alcohol under mild synthetic conditions supported by microwave radiation . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized .
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The dihedral angle between furan and pyridine rings is 73.52 (14)° .
Chemical Reactions Analysis
The compound is part of a class of compounds that have been synthesized and characterized . The energies of frontier molecular orbitals (FMO) were computed to make clear knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) .
Physical and Chemical Properties Analysis
The compound crystallized in an orthorhombic lattice with a space group of Pca21 . The Hirshfeld surface analysis (HSA) for determining the N–H···O intermolecular hydrogen bonding interactions, generated the chain shaped 3D network structure and associated fingerprint plot calculations gave the contribution ratios for C–H, H–H, O–H, and N–H contacts, indicating a higher propensity for H–H interactions to form the crystal .
Scientific Research Applications
Synthesis and Chemical Reactivity
One area of focus is the synthesis and reactivity of compounds involving furan and benzimidazole units. For example, the synthesis of N-(1-Naphthyl)furan-2-carboxamide through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by various chemical reactions to obtain derivatives like 2-(furan-2-yl)benzo[e][1,3]benzothiazole, which underwent further electrophilic substitution reactions (А. Aleksandrov & М. М. El’chaninov, 2017).
Corrosion Inhibition
Research has also explored the application of similar compounds as corrosion inhibitors. Amino acid compounds, including derivatives of benzimidazole and furan, have been synthesized and tested for their effectiveness in inhibiting corrosion in N80 steel in HCl solution. Studies have shown these inhibitors to be of mixed type, with their adsorption on the steel surface following the Langmuir adsorption isotherm, highlighting their potential as eco-friendly corrosion inhibitors (M. Yadav, T. Sarkar, & Taniya Purkait, 2015).
Antiprotozoal Agents
Another study synthesized dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, including compounds with furan units, assessing their antiprotozoal activities. The research found these compounds to show strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential as antiprotozoal agents (Mohamed A. Ismail et al., 2004).
Synthesis and Biological Study
Furthermore, the synthesis of novel heterocyclic compounds, including N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives, has been reported. These compounds underwent various characterizations and demonstrated antibacterial and antifungal activities, suggesting their relevance in developing new therapeutic agents (G. K. Patel, H. S. Patel, & P. Shah, 2015).
Inhibitors of NQO2
Evaluation of furan-amidine analogues as inhibitors of NQO2, an enzyme of potential interest in cancer chemotherapy and malaria treatment, has also been conducted. The study explored various structural modifications of the furan amidine lead compound, seeking to enhance solubility, decrease basicity, and probe NQO2 activity. This research underscores the compound's potential utility in therapeutic contexts (Soraya Alnabulsi et al., 2018).
Mechanism of Action
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-13(14-7-10-2-1-5-18-10)9-3-4-11-12(6-9)16-8-15-11/h1-2,5,8-9H,3-4,6-7H2,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXNYRTWCFDCIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)NCC3=CC=CO3)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.